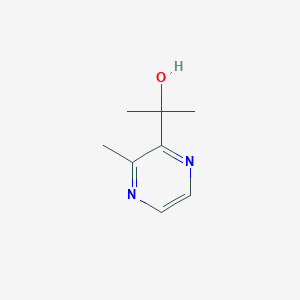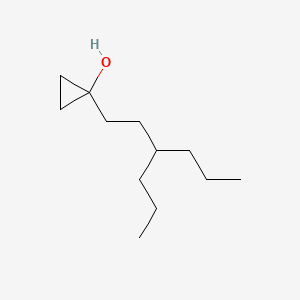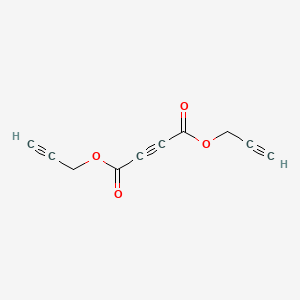
2-Butynedioic acid, di(2-propynyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butynedioic acid, di(2-propynyl) ester is a chemical compound with the molecular formula C10H8O4 It is an ester derivative of 2-butynedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-propynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, di(2-propynyl) ester typically involves the esterification of 2-butynedioic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include toluene or dichloromethane
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Butynedioic acid, di(2-propynyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butynedioic acid derivatives.
Reduction: Formation of di(2-propynyl) alcohol.
Substitution: Formation of substituted esters with various functional groups.
Aplicaciones Científicas De Investigación
2-Butynedioic acid, di(2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Butynedioic acid, di(2-propynyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release propargyl alcohol, which can then participate in various biochemical pathways. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and enzymes makes it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenedioic acid, di(2-propenyl) ester: Similar ester derivative with propenyl groups instead of propynyl groups.
2-Butenedioic acid, dibutyl ester: Another ester derivative with butyl groups.
2-Butenedioic acid, bis(2-methylpropyl) ester: Ester derivative with 2-methylpropyl groups.
Uniqueness
2-Butynedioic acid, di(2-propynyl) ester is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and potential applications. The triple bond in the propynyl groups allows for unique interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
3154-91-4 |
|---|---|
Fórmula molecular |
C10H6O4 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
bis(prop-2-ynyl) but-2-ynedioate |
InChI |
InChI=1S/C10H6O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,7-8H2 |
Clave InChI |
VKORBUAULXCWCB-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C#CC(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
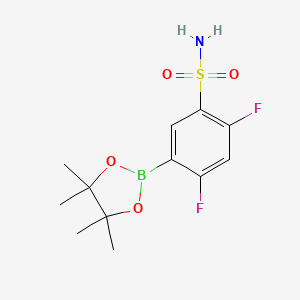
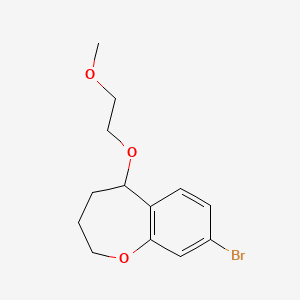


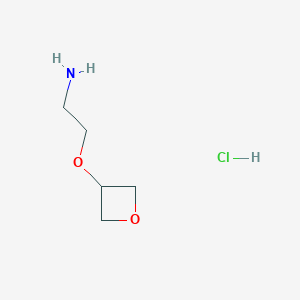
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
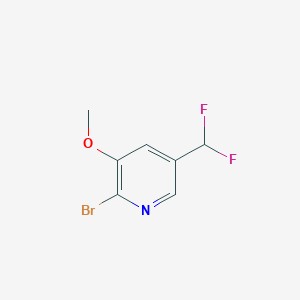
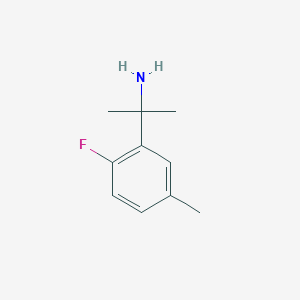

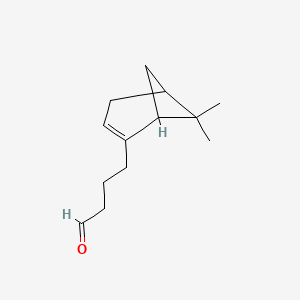
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
